6-Methoxyphenanthrene-1,4-dione
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Overview
Description
6-Methoxyphenanthrene-1,4-dione is an organic compound belonging to the phenanthrene family. Phenanthrenes are polycyclic aromatic hydrocarbons that are widely found in nature and have significant biological activity. This compound is characterized by the presence of a methoxy group at the 6th position and two ketone groups at the 1st and 4th positions on the phenanthrene skeleton.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxyphenanthrene-1,4-dione can be achieved through various synthetic routes. One common method involves the bromination of 9-bromophenanthrene followed by CuI-catalyzed methoxylation to introduce the methoxy group . The reaction conditions typically involve the use of copper(I) iodide as a catalyst and methanol as the methoxylating agent.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
6-Methoxyphenanthrene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: :
Properties
CAS No. |
63216-06-8 |
---|---|
Molecular Formula |
C15H10O3 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
6-methoxyphenanthrene-1,4-dione |
InChI |
InChI=1S/C15H10O3/c1-18-10-4-2-9-3-5-11-13(16)6-7-14(17)15(11)12(9)8-10/h2-8H,1H3 |
InChI Key |
YVRYXUYUKXSPJH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=CC3=C2C(=O)C=CC3=O |
Origin of Product |
United States |
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